molecular formula C22H24FN5OS B2802557 4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine CAS No. 2380189-71-7

4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B2802557
CAS No.: 2380189-71-7
M. Wt: 425.53
InChI Key: WTPZWFQSMIMXPD-UHFFFAOYSA-N
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Description

4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps, starting from readily available precursors

    Formation of Cyclopenta[d][1,3]thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents like phosphorus pentachloride (PCl5) or sodium hydride (NaH).

    Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, typically using piperazine and a suitable leaving group.

    Construction of Pyrimidine Ring: The final step involves the formation of the pyrimidine ring, which can be achieved through condensation reactions using reagents like formamidine acetate and ammonium acetate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperazine rings, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo various substitution reactions, especially at the fluorine and methoxy positions, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

    Oxidation: Oxidized derivatives of the thiazole and piperazine rings

    Reduction: Reduced derivatives of the pyrimidine ring

    Substitution: Substituted derivatives at the fluorine and methoxy positions

Scientific Research Applications

4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one
  • 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one

Uniqueness

4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine stands out due to its unique combination of structural features, including the presence of the cyclopenta[d][1,3]thiazole, piperazine, and pyrimidine rings, along with the fluorine and methoxy substituents

Properties

IUPAC Name

2-[[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5OS/c1-29-16-7-5-15(6-8-16)21-20(23)22(25-14-24-21)28-11-9-27(10-12-28)13-19-26-17-3-2-4-18(17)30-19/h5-8,14H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPZWFQSMIMXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)CC4=NC5=C(S4)CCC5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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